molecular formula C22H21N7O B2459430 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide CAS No. 2034361-79-8

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide

Cat. No. B2459430
CAS RN: 2034361-79-8
M. Wt: 399.458
InChI Key: JCDNWEUBBFIFDN-UHFFFAOYSA-N
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Description

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C22H21N7O and its molecular weight is 399.458. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Cytotoxic Activity : The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines has been explored for their cytotoxic activity against various cancer cell lines. These compounds have shown potent cytotoxicity, with some exhibiting IC(50) values less than 10 nM, indicating their potential as anticancer agents (Deady et al., 2003).

  • Antimicrobial Agents : Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested as potential antimicrobial agents. These compounds have been screened for antibacterial and antifungal activity, showing promising results against various microorganisms (Holla et al., 2006).

  • Anti-5-lipoxygenase and Anticancer Agents : Research into pyrazolopyrimidines derivatives has also focused on their potential as anti-5-lipoxygenase and anticancer agents. These compounds have been evaluated for cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities, with structure-activity relationship analyses indicating promising leads (Rahmouni et al., 2016).

Antituberculosis Activity

  • Extended Drug Resistant TB : A set of imidazo[1,2-a]pyridine-3-carboxamides, including a pyrimidine-3-carboxamide derivative, were synthesized and evaluated for their in vitro anti-tuberculosis activity against various TB strains. These compounds demonstrated selective potency against multi- and extensive drug-resistant TB strains, highlighting their potential as novel anti-TB agents (Moraski et al., 2011).

Molecular Structure and Synthesis Techniques

  • Molecular Structure Analysis : The tautomeric structure of dihydropyrazolo[1,5-a]-pyrimidin-7-one was investigated, revealing insights into its chemical behavior and potential applications in the synthesis of related compounds (Kurasawa et al., 1989).

  • Microwave Irradiative Synthesis : The synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiation showcased an efficient method for creating compounds with potential insecticidal and antibacterial applications (Deohate and Palaspagar, 2020).

properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-quinolin-8-ylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O/c1-14-9-15(2)29(27-14)20-10-19(24-13-25-20)28-11-17(12-28)22(30)26-18-7-3-5-16-6-4-8-23-21(16)18/h3-10,13,17H,11-12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDNWEUBBFIFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC=CC5=C4N=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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